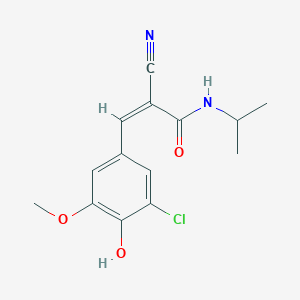
(Z)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-yl-2-propenamide is a hydroxycinnamic acid.
Scientific Research Applications
Analogues and Molecular Structure
The compound is related to a group of analogues, including various phenylpropenamides, which are structurally similar and exhibit similar crystal packing and hydrogen-bonding networks. These compounds, such as (Z)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide, are generally planar, a conformation that may contribute to their potential binding to certain biological targets, such as the epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).
Synthesis and Structural Analysis
Another aspect of scientific research involves the synthesis and structural analysis of related compounds. For instance, the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, is achieved under mild conditions from a precursor similar to the compound . The study of its crystal structure and NMR methods for deriving geometries of similar molecules is an important area of research (Harisha et al., 2015).
Mechanofluorochromic Properties
Research has also been conducted on derivatives of 3-aryl-2-cyano acrylamides, which include compounds structurally related to (Z)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide. These studies focus on their optical properties and mechanofluorochromic behavior, demonstrating different fluorescence behaviors based on their molecular stacking modes (Song et al., 2015).
Corrosion Inhibition
In the field of materials science, derivatives of acrylamides, which include compounds structurally similar to the compound , have been studied for their potential as corrosion inhibitors. These studies involve the synthesis and characterization of new acrylamide derivatives and their application in preventing corrosion in certain solutions (Abu-Rayyan et al., 2022).
properties
Product Name |
(Z)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
|---|---|
Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
(Z)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(2)17-14(19)10(7-16)4-9-5-11(15)13(18)12(6-9)20-3/h4-6,8,18H,1-3H3,(H,17,19)/b10-4- |
InChI Key |
CBFUBOALPHKYAS-WMZJFQQLSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC(=C(C(=C1)Cl)O)OC)/C#N |
SMILES |
CC(C)NC(=O)C(=CC1=CC(=C(C(=C1)Cl)O)OC)C#N |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=C(C(=C1)Cl)O)OC)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



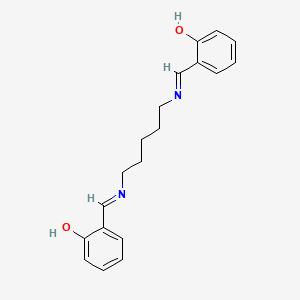
![[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1227179.png)
![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)
![N-[[(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1227181.png)
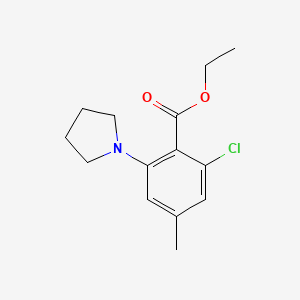
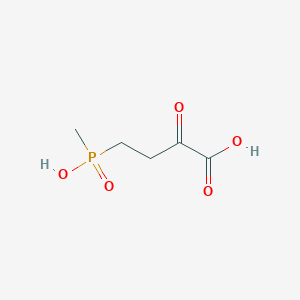
![2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1227188.png)
![N-(3-chloro-4-methylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1227189.png)
![N-[2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-thiophenecarboxamide](/img/structure/B1227190.png)
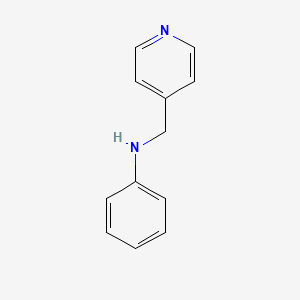
![Propanoic acid [4-[[2-furanyl(oxo)methyl]amino]phenyl] ester](/img/structure/B1227193.png)
![1-(3-Acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea](/img/structure/B1227195.png)
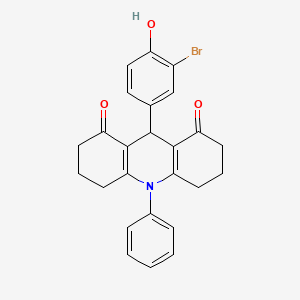
![N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B1227198.png)